molecular formula C7H9NOS2 B11671014 (5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671014
M. Wt: 187.3 g/mol
InChI Key: KYHPVTRYVXMKSZ-SNAWJCMRSA-N
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Description

(5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the butan-2-ylidene and sulfanylidene groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of butan-2-one with a thioamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolidinone ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. Its ability to inhibit microbial growth makes it a valuable candidate for further biological research.

Medicine

In medicine, (5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is being investigated for its potential therapeutic applications. Its antimicrobial properties, combined with its ability to interact with biological targets, make it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. This interaction is facilitated by the thiazolidinone ring and the sulfanylidene group, which enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a methylidene group instead of butan-2-ylidene.

    (5E)-5-(PHENYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Contains a phenylidene group, offering different chemical properties.

    (5E)-5-(ETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: Features an ethylidene group, leading to variations in reactivity and applications.

Uniqueness

(5E)-5-(BUTAN-2-YLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its specific butan-2-ylidene group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

IUPAC Name

(5E)-5-butan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H9NOS2/c1-3-4(2)5-6(9)8-7(10)11-5/h3H2,1-2H3,(H,8,9,10)/b5-4+

InChI Key

KYHPVTRYVXMKSZ-SNAWJCMRSA-N

Isomeric SMILES

CC/C(=C/1\C(=O)NC(=S)S1)/C

Canonical SMILES

CCC(=C1C(=O)NC(=S)S1)C

Origin of Product

United States

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